molecular formula C11H12BrN3O2 B2858947 5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine CAS No. 2379971-62-5

5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine

Cat. No. B2858947
CAS RN: 2379971-62-5
M. Wt: 298.14
InChI Key: XAYZJSSHKIHEOV-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine is a compound with the molecular formula C9H8BrN3O . It has a molecular weight of 254.09 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2,(H,11,12,13) . This indicates that the pyrimidine ring is essentially planar, with the bromine and nitrogen atoms substituted to the pyrimidine ring being coplanar with the ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-16-10(9-3-2-4-17-9)7-15-11-13-5-8(12)6-14-11/h2-6,10H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYZJSSHKIHEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=C(C=N1)Br)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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